1,1'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione
Description
1,1'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione (CAS: 911372-79-7) is a symmetric bis-heterocyclic compound characterized by two imidazolidine-2,4-dione (hydantoin) moieties linked via a branched iminoethane backbone. Its molecular formula is C₁₂H₂₀N₆O₄ (molecular weight: 312.325 g/mol) . The structure features a central imine group connecting two ethane-diyliminoethane-diyl chains, each terminating in a hydantoin ring. Analytical methods, such as reverse-phase HPLC using Newcrom R1 columns, have been developed for its separation .
Properties
CAS No. |
98690-27-8 |
|---|---|
Molecular Formula |
C14H25N7O4 |
Molecular Weight |
355.39 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H25N7O4/c22-11-9-20(13(24)18-11)7-5-16-3-1-15-2-4-17-6-8-21-10-12(23)19-14(21)25/h15-17H,1-10H2,(H,18,22,24)(H,19,23,25) |
InChI Key |
ROKGZEFEAXCPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCNCCNCCNCCN2CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of ethylenediamine with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine rings, where nucleophiles like halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine diones with additional oxygen functionalities, while reduction could produce more saturated imidazolidine derivatives.
Scientific Research Applications
1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzymatic activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of bis-heterocyclic molecules with ethane-diylimino linkages. Below is a detailed comparison with key analogs:
2,2′-(Iminodi-2,1-ethanediyl)bis(1H-isoindole-1,3(2H)-dione)
- Molecular Formula : C₂₀H₁₆N₂O₄
- Key Features : Replaces hydantoin rings with isoindole-1,3-dione (phthalimide) groups.
- Applications : Phthalimide derivatives are widely used as intermediates in polymer synthesis and corrosion inhibitors. The isoindole-dione moiety enhances π-π stacking interactions, improving thermal stability compared to hydantoin analogs .
1,1-(Iminobis(ethyleneiminoethylene))bis(3-(icosenyl)pyrrolidine-2,5-dione)
- Molecular Formula : C₅₆H₁₀₇N₅O₄
- Key Features : Substitutes hydantoin with pyrrolidine-2,5-dione (succinimide) and incorporates long alkyl chains (icosenyl).
- Applications : The alkyl chains impart amphiphilic properties, making this compound suitable for lipid-based drug delivery systems. Its higher molecular weight (914.48 g/mol) and hydrophobicity (PSA: 110.85 Ų) contrast sharply with the hydrophilic hydantoin derivative .
1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione
- Molecular Formula : C₁₀H₁₅N₅O₄
- Key Features: A shorter-chain analog lacking the extended ethane-diyliminoethane backbone.
- Physicochemical Properties : Lower molecular weight (269.258 g/mol) and LogP (-1.77) indicate reduced lipophilicity, affecting membrane permeability in biological systems .
1,1'-(2,2'-(2,2'-oxybis(ethane-2,1-diyl) bis(sulfanediyl))bis(ethane-2,1-diyl))diazepan-2-one
- Key Features : Integrates diazepan-2-one and sulfonamide groups into the backbone.
- Applications : Demonstrated efficacy as a corrosion inhibitor in acidic environments due to sulfur’s electron-donating properties, a functionality absent in the hydantoin-based compound .
Comparative Data Table
Biological Activity
1,1'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione, also known as bisimidazolidine derivative, is a complex organic compound characterized by its unique imine and amide functionalities. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities.
- Molecular Formula : C14H25N7O4
- Molecular Weight : 355.39 g/mol
- CAS Number : 98690-27-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The imine groups can form reversible covalent bonds with nucleophiles such as amino acids in proteins, influencing enzyme activity and protein folding. Additionally, the amide linkages contribute to hydrogen bonding interactions, enhancing the compound's solubility and stability in biological systems.
Antimicrobial Activity
Research indicates that 1,1'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Properties
The compound has shown significant antioxidant activity in several assays. It scavenges free radicals and reduces oxidative stress markers in cellular models. This property is particularly relevant in the context of neuroprotection and anti-inflammatory responses.
Enzyme Inhibition
Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 1,1'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Study 2: Neuroprotective Effects
In a neuroprotective study using neuronal cell lines exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. The results indicated a protective effect against oxidative damage.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 50 |
| Compound Treatment | 80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
